molecular formula C14H8ClNO2S2 B5051721 (5Z)-3-(3-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-3-(3-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B5051721
M. Wt: 321.8 g/mol
InChI Key: UKFSFMBWGBTUQM-WQLSENKSSA-N
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Description

(5Z)-3-(3-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE: is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine ring, a chlorophenyl group, and a thiophene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(3-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable base, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation and cyclization processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinedione derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its interactions with various biomolecules and its potential as a lead compound for drug development.

Medicine: Thiazolidinediones, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes and inflammation.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with similar structural features but different substituents.

    Pioglitazone: A thiazolidinedione used as an antidiabetic agent with a different substitution pattern.

Uniqueness: The presence of the chlorophenyl and thiophene moieties in (5Z)-3-(3-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE imparts unique chemical properties and reactivity compared to other thiazolidinediones. These structural features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S2/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFSFMBWGBTUQM-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CS3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CS3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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